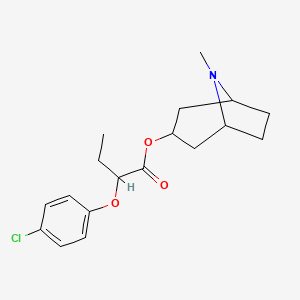

Sm21 maleate

Beschreibung

Eigenschaften

CAS-Nummer |

155058-71-2 |

|---|---|

Molekularformel |

C22H28ClNO7 |

Molekulargewicht |

453.9 g/mol |

IUPAC-Name |

but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate |

InChI |

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

InChI-Schlüssel |

BHXGTFUQDGMXHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-alpha-tropanyl-(2-Cl)-acid phenoxybutyrate SM 21 SM 21 maleate salt, (3(S)-endo)-isomer SM(21) SM-21 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sm21 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate, chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective sigma-2 (σ2) receptor antagonist. Emerging research has highlighted its significant pharmacological effects, including potent analgesia and nootropic properties. The primary mechanism of action of this compound is centered on its ability to modulate central cholinergic neurotransmission through the antagonism of the σ2 receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental evidence that substantiates these findings. For clarity and comparative analysis, all pertinent quantitative data are presented in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the complex biological processes involved.

Introduction

This compound is a novel compound that has demonstrated significant potential in preclinical studies as a potent analgesic with an efficacy comparable to morphine, as well as a nootropic agent.[1][2] Its unique mechanism, which distinguishes it from traditional opioid analgesics, involves the potentiation of central cholinergic systems. This is primarily achieved through its selective antagonism of the sigma-2 (σ2) receptor.[2] Understanding the intricate details of its mechanism of action is crucial for its development as a potential therapeutic agent for pain management and cognitive enhancement.

Molecular Target: The Sigma-2 (σ2) Receptor

The primary molecular target of this compound is the sigma-2 (σ2) receptor, a protein that has been identified as transmembrane protein 97 (TMEM97). The σ2 receptor is known to be involved in a variety of cellular processes, and its modulation can lead to significant physiological effects. This compound exhibits a high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.

Binding Affinity

Mechanism of Action: Potentiation of Cholinergic Neurotransmission

The central mechanism of action of this compound is the enhancement of acetylcholine (ACh) release in the central nervous system.[1][2] This is achieved through the antagonism of the σ2 receptor, which is believed to exert a tonic inhibitory influence on presynaptic cholinergic neurons. By blocking this inhibition, this compound effectively increases the synaptic concentration of ACh.

Signaling Pathway

The precise downstream signaling cascade from σ2 receptor/TMEM97 antagonism to the modulation of acetylcholine release is an active area of research. The current understanding suggests that the σ2 receptor may interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to influence cellular signaling. Antagonism of the σ2 receptor by this compound is hypothesized to disrupt this inhibitory signaling complex, leading to an increase in the excitability of cholinergic neurons and subsequently, a greater release of acetylcholine into the synaptic cleft.

Pharmacological Effects

The potentiation of cholinergic signaling by this compound results in two primary, clinically relevant pharmacological effects: analgesia and nootropic activity.

Analgesic Effects

This compound has demonstrated potent antinociceptive effects in a variety of preclinical pain models.[1] This analgesic action is centrally mediated and is a direct consequence of the enhanced cholinergic transmission.

Table 1: Antinociceptive Effects of this compound in Rodent Models [1]

| Animal Model | Test | Route of Administration | Effective Dose Range |

| Mouse | Hot-Plate Test | s.c. | 10-40 mg/kg |

| i.p. | 10-30 mg/kg | ||

| p.o. | 20-60 mg/kg | ||

| i.v. | 3-20 mg/kg | ||

| i.c.v. | 5-20 µ g/mouse | ||

| Mouse | Abdominal Constriction Test | s.c. | 10-40 mg/kg |

| i.p. | 10-30 mg/kg | ||

| p.o. | 20-60 mg/kg | ||

| i.v. | 3-20 mg/kg | ||

| i.c.v. | 5-20 µ g/mouse | ||

| Rat | Tail-Flick Test | s.c. | 10-40 mg/kg |

| i.p. | 10-30 mg/kg | ||

| p.o. | 20-60 mg/kg | ||

| i.v. | 3-20 mg/kg | ||

| Rat | Paw-Pressure Test | s.c. | 10-40 mg/kg |

| i.p. | 10-30 mg/kg | ||

| p.o. | 20-60 mg/kg | ||

| i.v. | 3-20 mg/kg |

s.c. - subcutaneous; i.p. - intraperitoneal; p.o. - oral; i.v. - intravenous; i.c.v. - intracerebroventricular.

Nootropic Effects

The enhancement of central cholinergic function by this compound also contributes to its nootropic, or cognitive-enhancing, properties.[2] The cholinergic system plays a critical role in learning and memory processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological effects.

Hot-Plate Test

This test is used to assess the response to thermal pain and is indicative of central analgesic activity.

-

Apparatus: A commercially available hot-plate analgesiometer with a surface maintained at a constant temperature (typically 55 ± 0.5°C).

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer this compound or vehicle control via the desired route (s.c., i.p., p.o., or i.v.).

-

At a predetermined time after administration (e.g., 30 minutes), place the mouse on the heated surface of the hot plate.

-

Start a timer and observe the mouse for signs of nociception, typically licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first sign of nociception.

-

A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.

-

-

Data Analysis: The increase in latency time in the this compound-treated group compared to the vehicle-treated group is indicative of an antinociceptive effect.

References

In-Depth Technical Guide: SM-21 Maleate's Sigma-2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein identified as Transmembrane Protein 97 (TMEM97). The σ2 receptor is increasingly recognized as a valuable target in a range of pathologies, including cancer and neurodegenerative diseases, due to its role in cell proliferation and cholesterol homeostasis. This technical guide provides a comprehensive overview of the antagonist activity of SM-21, detailing its binding affinity, functional effects, and the experimental protocols used for its characterization. Furthermore, it elucidates the known signaling pathways associated with the σ2 receptor to provide a mechanistic context for SM-21's action.

Introduction to the Sigma-2 Receptor and SM-21 Maleate

The sigma-2 (σ2) receptor, a distinct pharmacological entity from the sigma-1 (σ1) receptor, was identified as the transmembrane protein 97 (TMEM97) in 2017.[1] It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum and is implicated in cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and death.[1] Notably, σ2 receptors are highly expressed in proliferating cells, including a variety of tumor cells, making them a compelling biomarker and therapeutic target in oncology.[1]

SM-21 maleate is a tropane analogue that has demonstrated high affinity and selectivity for the σ2 receptor subtype.[2] It is characterized as a potent and selective σ2 antagonist with demonstrated central nervous system activity, including analgesic and nootropic effects observed in vivo.[2] SM-21's ability to antagonize the σ2 receptor has been pharmacologically identified through its capacity to prevent the motor effects induced by sigma receptor agonists.[2]

Quantitative Data: Binding Affinity and Functional Activity

| Parameter | Value | Receptor Subtype | Comments | Reference |

| Binding Affinity | High Affinity | Sigma-2 | Described as having a relatively high affinity for σ2 receptors. | [3] |

| Selectivity | Selective for Sigma-2 | Sigma-2 vs. Sigma-1 | The higher affinity for σ2 versus σ1 receptors indicates that (+/-)-SM 21 may be a suitable lead compound for developing σ2-selective ligands. | [3] |

| Functional Activity | Antagonist | Sigma-2 | Prevents the physiological effects of σ2 receptor agonists in vivo. | [2] |

Experimental Protocols

The characterization of SM-21 maleate's antagonist activity at the sigma-2 receptor involves a combination of in vitro binding assays and in vivo functional assessments.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a standard method to determine the binding affinity of a compound for the sigma-2 receptor.

Objective: To determine the inhibition constant (Ki) of SM-21 for the σ2 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

-

Sigma-1 Masking Ligand: (+)-Pentazocine

-

Non-specific Binding Ligand: Haloperidol or unlabeled DTG

-

Membrane Preparation: From a tissue source with high σ2 receptor expression (e.g., rat liver, Jurkat cells)

-

Assay Buffer: Tris-HCl buffer (pH 7.4)

-

Test Compound: SM-21 maleate at various concentrations

-

Filtration Apparatus: Glass fiber filters and a cell harvester

-

Scintillation Counter and Cocktail

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold sucrose buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Protein concentration should be determined using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer

-

(+)-Pentazocine (to a final concentration of 100 nM) to mask the σ1 receptors.

-

Varying concentrations of SM-21 maleate.

-

[³H]-DTG (to a final concentration near its Kd, typically 5-10 nM).

-

Membrane preparation (typically 50-200 µg of protein per well).

-

-

Non-specific Binding: A set of wells should contain the assay components plus a high concentration of haloperidol (e.g., 10 µM) or unlabeled DTG to determine non-specific binding.

-

Total Binding: A set of wells should contain all assay components without any competing ligand.

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SM-21 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Antagonism of DTG-Induced Dystonia

This in vivo assay pharmacologically identifies the antagonist activity of SM-21 by its ability to block the motor effects of the σ1/σ2 agonist, DTG.[2]

Objective: To assess the functional antagonist activity of SM-21 at the σ2 receptor in vivo.

Materials:

-

Animals: Male Wistar rats.

-

Agonist: 1,3-di-(2-tolyl)guanidine (DTG).

-

Antagonist: SM-21 maleate.

-

Surgical Equipment: Stereotaxic apparatus, microinjection pump, cannulas.

-

Anesthetic

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.

-

Stereotaxic Surgery: Implant a guide cannula aimed at the red nucleus of the brain, a region implicated in motor control and sensitive to sigma receptor modulation. Allow the animals to recover from surgery.

-

Microinjection:

-

In one group of animals, microinject the σ1/σ2 agonist DTG (e.g., 5 nmol in 0.5 µl) into the red nucleus.

-

In another group, pre-treat with a microinjection of SM-21 maleate (e.g., 10 nmol in 0.5 µl) into the same brain region prior to the DTG injection.

-

-

Behavioral Observation: Observe the animals for the development of neck dystonia (torsion of the neck), a characteristic effect of σ2 receptor activation in this model.

-

Data Analysis: Quantify the presence and severity of dystonia in each group. A significant reduction in the incidence or severity of dystonia in the SM-21 pre-treated group compared to the DTG-only group indicates σ2 receptor antagonist activity.[2]

Signaling Pathways and Visualizations

The sigma-2 receptor (TMEM97) is involved in multiple cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation. SM-21, as an antagonist, is expected to inhibit these pathways.

Sigma-2 Receptor Signaling in Cholesterol Homeostasis

TMEM97 plays a crucial role in regulating cellular cholesterol levels by interacting with key proteins in cholesterol trafficking.

Caption: Cholesterol homeostasis pathway regulated by the sigma-2 receptor (TMEM97).

Experimental Workflow for Characterizing SM-21

The logical flow for characterizing the antagonist activity of SM-21 involves sequential in vitro and in vivo experiments.

Caption: Workflow for the characterization of SM-21 as a sigma-2 antagonist.

Putative Downstream Signaling of the Sigma-2 Receptor

Emerging evidence suggests the involvement of the sigma-2 receptor in modulating key signaling pathways related to cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways.

Caption: Putative downstream signaling pathways modulated by the sigma-2 receptor.

Conclusion

SM-21 maleate is a valuable pharmacological tool for investigating the physiological and pathological roles of the sigma-2 receptor (TMEM97). Its characterization as a potent and selective antagonist is supported by in vivo functional studies. The detailed experimental protocols provided herein offer a framework for the further investigation of SM-21 and other potential sigma-2 receptor modulators. The elucidation of the sigma-2 receptor's involvement in critical signaling pathways, such as cholesterol homeostasis and cell proliferation, underscores the therapeutic potential of targeting this receptor with antagonists like SM-21. Further research is warranted to fully quantify the binding and functional parameters of SM-21 and to further unravel the complexities of sigma-2 receptor signaling.

References

Sm21 Maleate: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective sigma-2 (σ₂) receptor antagonist with demonstrated analgesic and nootropic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a technical guide for researchers and professionals in drug development, summarizing key experimental findings and outlining the methodologies employed in its preclinical evaluation. The information presented herein is compiled from publicly available data and scientific literature.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane derivative. Its structure combines a tropane ring with a 2-(4-chlorophenoxy)butanoate moiety, and it is formulated as a maleate salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate | |

| Molecular Formula | C₁₈H₂₄ClNO₃・C₄H₄O₄ | [1][2] |

| Molecular Weight | 453.92 g/mol | [1][2] |

| CAS Number | 155059-42-0 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble to 25 mM in water | [2] |

| Purity | ≥98% | [1][2] |

| Storage | Store at room temperature. | [2] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective antagonism of the σ₂ receptor. This interaction leads to a cascade of downstream effects, most notably the potentiation of central cholinergic transmission. The analgesic effects of this compound are believed to be mediated through an increase in acetylcholine (ACh) release at central muscarinic synapses.[2]

The proposed signaling pathway for this compound's analgesic action involves the blockade of presynaptic σ₂ receptors, which in turn modulates the release of acetylcholine. This increased ACh in the synaptic cleft then acts on postsynaptic muscarinic receptors to produce an antinociceptive effect.

Preclinical Studies and Experimental Data

This compound has been evaluated in several preclinical models to determine its analgesic efficacy and its effects on cocaine-induced behaviors.

Analgesic Activity

The antinociceptive effects of this compound were investigated in various rodent models. The following table summarizes the key findings from these studies.

Table 2: Analgesic Efficacy of this compound in Preclinical Models

| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect |

| Hot-Plate Test | Rodents | s.c., i.p., p.o., i.v., i.c.v. | Not specified in abstract | Antinociceptive |

| Abdominal Constriction Test | Rodents | s.c., i.p., p.o., i.v., i.c.v. | Not specified in abstract | Antinociceptive |

| Tail-Flick Test | Rodents | s.c., i.p., p.o., i.v., i.c.v. | Not specified in abstract | Antinociceptive |

| Paw-Pressure Test | Rodents | s.c., i.p., p.o., i.v., i.c.v. | Not specified in abstract | Antinociceptive |

Note: The specific quantitative data for the effective dose ranges were not available in the reviewed abstracts. For detailed information, please refer to the full publication: Ghelardini C, et al. (1997). Antinociceptive profile of 3-α-tropanyl-(2-Cl)-acid phenoxybutyrate (SM-21): a novel analgesic with a presynaptic cholinergic mechanism of action. J Pharmacol Exp Ther, 282(1), 430-9.

Attenuation of Cocaine-Induced Behaviors

Studies have also explored the potential of this compound to mitigate the effects of cocaine.

Table 3: Effect of this compound on Cocaine-Induced Behaviors in Mice

| Cocaine-Induced Behavior | Species | Pre-treatment | Dose of this compound | Outcome |

| Convulsions | Swiss Webster Mice | Yes | Not specified in abstract | Significantly attenuated |

| Locomotor Activity | Swiss Webster Mice | Yes | Not specified in abstract | Significantly attenuated |

Note: For detailed methodologies and quantitative results, please consult the original publications: Matsumoto RR, Mack AL. (2001). (±)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice. Eur J Pharmacol, 417(1-2), R1-2 and Matsumoto RR, et al. (2007). Effects of UMB24 and (+/-)-SM 21, putative σ2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice. PLoS One, 2(4), e386.

Experimental Protocols (Based on available information)

The following sections outline the general methodologies used in the preclinical evaluation of this compound, as inferred from the available literature. For detailed, replicable protocols, consulting the original publications is mandatory.

Analgesic Assays (General Workflow)

The assessment of this compound's analgesic properties likely followed a workflow similar to the one depicted below.

-

Hot-Plate Test: This method assesses the animal's response to a thermal stimulus. The latency to a behavioral response (e.g., licking a paw, jumping) when placed on a heated surface is measured.

-

Abdominal Constriction (Writhing) Test: An intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic stretching and writhing movements. The number of writhes over a specific period is counted.

-

Tail-Flick Test: The latency to move the tail away from a radiant heat source is measured.

-

Paw-Pressure Test: A gradually increasing mechanical force is applied to the animal's paw, and the pressure at which the animal withdraws its paw is recorded.

Evaluation of σ₂ Antagonist Activity (In Vivo)

The confirmation of this compound as a σ₂ antagonist was demonstrated in a rat model of drug-induced neck dystonia.

References

The Sigma-2 Antagonist Sm21 Maleate: A Technical Guide to its Mechanism of Action and Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sm21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. While detailed proprietary synthesis and purification protocols are not publicly available, this document outlines generalized methodologies for the synthesis of related compounds, purification strategies, and analytical characterization. The primary focus is on the role of the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), and the downstream signaling pathways modulated by its antagonism.

Generalized Synthesis and Purification of this compound

Detailed experimental procedures for the synthesis of 3-α-tropanyl-(2-Cl)-phenoxybutyrate (the free base of Sm21) and its conversion to the maleate salt are not described in publicly accessible scientific literature, suggesting this information may be proprietary. However, a general approach to the synthesis of tropane esters can be conceptualized based on established organic chemistry principles.

Representative Synthesis of a Tropane Ester (General Method)

The synthesis of a tropane ester like Sm21 would likely involve the esterification of a tropane alcohol with a suitable carboxylic acid derivative. A plausible, though unconfirmed, synthetic route is depicted in the workflow below. This would typically involve the reaction of tropine (or a related tropane alcohol) with an activated form of (2-Cl)-phenoxybutyric acid, such as its acyl chloride or in the presence of a coupling agent.

Experimental Workflow: Generalized Synthesis

Caption: Generalized workflow for the synthesis, purification, and salt formation of a tropane ester like Sm21.

Purification and Characterization

Purification of the crude Sm21 free base would likely be achieved through standard chromatographic techniques, such as column chromatography on silica gel. The formation of the maleate salt can itself be a purification step, often involving recrystallization from a suitable solvent system to yield a crystalline solid with high purity.

The final product would be characterized by a suite of analytical methods to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Quantitative Data (Illustrative)

As specific experimental data is unavailable, the following tables are illustrative of how quantitative data for the synthesis and purification of this compound would be presented.

Table 1: Illustrative Synthesis Reaction Parameters

| Parameter | Value |

| Reaction Scale | Example: 10 mmol |

| Solvent | Example: Dichloromethane |

| Reaction Temperature | Example: Room Temperature |

| Reaction Time | Example: 12 hours |

| Theoretical Yield | Example: 4.5 g |

| Actual Yield (Crude) | Example: 3.8 g |

| Crude Yield (%) | Example: 84% |

Table 2: Illustrative Purification and Final Product Characterization

| Parameter | Value |

| Purification Method | Column Chromatography & Recrystallization |

| Final Yield (Maleate Salt) | Example: 3.1 g |

| Overall Yield (%) | Example: 69% |

| HPLC Purity | >99% |

| Melting Point | Example: 150-152 °C |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (m/z) | [M+H]⁺ matches calculated value |

Mechanism of Action: Sigma-2 (TMEM97) Receptor Antagonism

This compound exerts its biological effects by acting as a potent and selective antagonist of the sigma-2 (σ2) receptor, which has been identified as transmembrane protein 97 (TMEM97). The σ2/TMEM97 receptor is overexpressed in various tumor cells and is implicated in the regulation of cell proliferation, survival, and intracellular signaling.

The PI3K-AKT-mTOR Signaling Pathway

One of the key signaling cascades influenced by the σ2/TMEM97 receptor is the PI3K-AKT-mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival. Activation of this pathway is a common feature of many cancers.

Agonists of the σ2/TMEM97 receptor have been shown to suppress the PI3K-AKT-mTOR pathway, leading to decreased cell proliferation and invasion in cancer models. As an antagonist, this compound would block the endogenous activity of the σ2/TMEM97 receptor, thereby modulating this pathway in a manner that may be beneficial in non-cancerous contexts, such as neuropathic pain, or could potentially have different effects in specific cancer types.

Signaling Pathway of Sigma-2 (TMEM97) Receptor Antagonism

Caption: Antagonism of the σ2/TMEM97 receptor by this compound modulates the PI3K-AKT-mTOR signaling pathway, impacting cellular processes.

Regulation of Intracellular Calcium

The σ2/TMEM97 receptor is also involved in the regulation of intracellular calcium (Ca²⁺) homeostasis. Modulation of this receptor can lead to changes in intracellular Ca²⁺ levels, which can, in turn, affect a wide range of cellular processes, including neurotransmitter release and enzyme activation. The central effects of this compound, such as increased acetylcholine release, may be mediated through this mechanism.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sigma-2/TMEM97 receptor. While specific synthesis and purification data remain proprietary, this guide provides a framework for understanding its chemical nature and, more importantly, its mechanism of action. The antagonism of the σ2/TMEM97 receptor by this compound and the subsequent modulation of the PI3K-AKT-mTOR pathway and intracellular calcium signaling are key to its pharmacological effects. Further research into the precise downstream consequences of σ2/TMEM97 antagonism will continue to elucidate the therapeutic potential of this and related compounds.

Sm21 Maleate: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). This document provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding data, detailed experimental protocols, and diagrams of the relevant signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.

Introduction

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the sigma-2 (σ2) receptor. Initially identified through its potent analgesic and nootropic effects, subsequent research has focused on its high affinity and selectivity for the σ2 receptor. This receptor is implicated in a variety of cellular processes, including cell proliferation and cholesterol homeostasis, and is a potential therapeutic target for a range of diseases. This guide synthesizes the available data on this compound to provide a detailed understanding of its biological functions and the experimental frameworks used for its investigation.

Biological Activity of this compound

This compound exhibits a distinct pharmacological profile characterized by its potent and selective antagonism of the σ2 receptor. This activity manifests in several key biological effects:

-

Increased Acetylcholine Release: A primary downstream effect of this compound's interaction with the σ2 receptor is an increase in the release of acetylcholine at central muscarinic synapses. This cholinergic enhancement is believed to be a key contributor to its observed analgesic and nootropic properties.

-

Analgesic Effects: this compound has demonstrated potent antinociceptive activity in preclinical models, with an efficacy comparable to that of morphine.

-

Nootropic Properties: The compound has also been shown to possess cognitive-enhancing effects, likely linked to its modulation of cholinergic neurotransmission.

Molecular Target: The Sigma-2 (σ2) Receptor (TMEM97)

The primary molecular target of this compound is the sigma-2 (σ2) receptor, which has been identified as Transmembrane Protein 97 (TMEM97). The σ2 receptor is a four-transmembrane domain protein primarily localized to the endoplasmic reticulum. It is involved in the regulation of several key cellular functions:

-

Cholesterol Homeostasis: The σ2 receptor/TMEM97 plays a crucial role in intracellular cholesterol trafficking. It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate the uptake of LDL cholesterol. It also interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes.

-

Cell Proliferation: The σ2 receptor is often overexpressed in proliferating cells, including various types of cancer cells, making it a potential target for anti-cancer therapies.

Quantitative Data

The following table summarizes the binding affinity of Sm21 for the sigma-1 and sigma-2 receptors.

| Ligand | Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |

| Sm21 | Sigma-2 (σ2) | 12.5 | [³H]DTG | Rat liver | Ghelardini et al., 2000 |

| Sm21 | Sigma-1 (σ1) | 5800 | --INVALID-LINK---pentazocine | Guinea pig brain | Ghelardini et al., 2000 |

DTG = 1,3-di-o-tolylguanidine

Signaling Pathways

The precise signaling cascade initiated by σ2 receptor antagonism is an active area of research. However, based on current understanding, this compound, by antagonizing the σ2 receptor/TMEM97, is proposed to modulate downstream cellular processes.

In Vitro and In Vivo Effects of Sm21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein implicated in a variety of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, with a focus on its pharmacological profile, experimental methodologies, and potential mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed protocols for key experiments are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual framework for understanding the actions of this compound.

Introduction

This compound, a tropane analog, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-2 receptor.[1] The sigma-2 receptor is highly expressed in proliferating cells, including various cancer cell lines, and is also found in the central nervous system. Its modulation has been linked to effects on cell proliferation, apoptosis, and neuronal signaling. This compound's selectivity as an antagonist allows for the specific interrogation of sigma-2 receptor function in diverse biological systems. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers in pharmacology, drug discovery, and related fields.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, including its binding affinities and effective concentrations in various assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ligand | Tissue Source | Kᵢ (nM) | Reference |

| Sigma-2 | [³H]DTG | Rat Liver | Data not available | |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Data not available | |

| Muscarinic (central) | Not specified | Not specified | 174 | [2] |

Note: While described as potent and selective for the sigma-2 receptor, specific Kᵢ values for this compound at sigma receptors were not available in the reviewed literature. The affinity for the central muscarinic receptor is provided for context.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosing | Reference |

| Rat | Prevention of DTG-induced neck dystonia | 10 nmol (intracerebral) | [3] |

| Rodent/Guinea Pig | Antinociception | 10-40 mg/kg (s.c.), 10-30 mg/kg (i.p.), 20-60 mg/kg (p.o.), 3-20 mg/kg (i.v.), 5-20 µ g/mouse (i.c.v.) |

Detailed Experimental Protocols

In Vitro Assays

This protocol is adapted from standard methods for determining the binding affinity of a compound to the sigma-2 receptor.[4]

-

Materials:

-

Rat liver membrane homogenates

-

[³H]Di-o-tolylguanidine ([³H]DTG) as the radioligand

-

This compound (or other test compounds)

-

50 mM Tris-HCl buffer (pH 8.0)

-

(+)-Pentazocine (to mask sigma-1 sites)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare rat liver membrane homogenates, ensuring a protein concentration of approximately 300 µg per well.

-

In a 96-well plate, combine the membrane homogenate, [³H]DTG (at a concentration near its Kd), and varying concentrations of this compound. Include (+)-pentazocine to block binding to sigma-1 receptors.

-

Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

This protocol describes a method to measure acetylcholine release from neuronal cells, an effect reported for this compound.[5][6]

-

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y, differentiated to a neuronal phenotype)

-

Culture medium

-

Krebs-Ringer-HEPES buffer

-

This compound

-

High potassium solution (to depolarize cells and stimulate release)

-

Acetylcholine assay kit (e.g., colorimetric or fluorometric)

-

-

Procedure:

-

Culture neuronal cells to an appropriate density in multi-well plates.

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with varying concentrations of this compound in buffer for a defined period.

-

Stimulate acetylcholine release by replacing the buffer with a high potassium solution.

-

Collect the supernatant containing the released acetylcholine.

-

Quantify the acetylcholine concentration in the supernatant using a commercially available assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on acetylcholine release.

-

This functional assay can help differentiate sigma-2 receptor agonists from antagonists, as agonists often induce apoptosis.[4]

-

Materials:

-

Cancer cell line with high sigma-2 receptor expression (e.g., MDA-MB-435)

-

Cell culture medium

-

This compound

-

A known sigma-2 agonist (e.g., Siramesine) as a positive control

-

Caspase-3 colorimetric or fluorometric assay kit

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, the positive control agonist, or vehicle for 24-48 hours.

-

Lyse the cells and measure caspase-3 activity using a commercially available kit. This typically involves the cleavage of a specific substrate to produce a detectable signal.

-

Measure the signal using a plate reader.

-

As an antagonist, this compound is not expected to induce caspase-3 activity. To confirm antagonism, it can be co-incubated with a sigma-2 agonist to assess its ability to block agonist-induced caspase-3 activation.

-

In Vivo Assay

This in vivo model is used to assess the antagonist activity of compounds at the sigma-2 receptor.[3]

-

Animals: Male Wistar rats.

-

Materials:

-

1,3-Di-o-tolylguanidine (DTG)

-

This compound

-

Stereotaxic apparatus for intracerebral injections

-

Hamilton syringes

-

-

Procedure:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Perform a craniotomy to expose the red nucleus.

-

Using a Hamilton syringe, unilaterally microinject DTG (e.g., 5 nmol in 0.5 µL) into the red nucleus to induce contralateral neck dystonia (torticollis).

-

To test the antagonist effect of this compound, pre-treat a separate group of animals with an intracerebral injection of this compound (e.g., 10 nmol in 0.5 µL) into the same site prior to the DTG injection.

-

Observe and score the severity of the neck dystonia over a defined period.

-

A reduction or prevention of the DTG-induced dystonia in the this compound pre-treated group indicates sigma-2 receptor antagonist activity.

-

Signaling Pathways and Visualizations

The precise downstream signaling pathways of the sigma-2 receptor are still under investigation. However, current evidence suggests its involvement in modulating intracellular calcium levels, interacting with other membrane proteins, and influencing cell survival pathways.

Proposed Sigma-2 Receptor Signaling

Sigma-2 receptors are thought to be involved in the regulation of intracellular calcium signaling and may interact with other proteins, such as the EGFR (Epidermal Growth Factor Receptor), to influence downstream pathways like PKC and RAF, which are involved in cell proliferation.[5]

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANIMAL MODELS OF DYSTONIA: LESSONS FROM A MUTANT RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symptomatic animal models for dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 6. What are σ2 receptor antagonists and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide to Sm21 Maleate (CAS: 155059-42-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). It demonstrates significant analgesic and nootropic properties, primarily attributed to its ability to increase the release of acetylcholine at central muscarinic synapses. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound. It is intended to serve as a foundational resource for researchers engaged in the study of σ2 receptor pharmacology and the development of novel therapeutics targeting this system.

Core Concepts and Mechanism of Action

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a synthetic compound that exhibits high affinity and selectivity for the σ2 receptor.[1] Its primary mechanism of action involves the antagonism of the σ2 receptor, which is increasingly understood to be the protein TMEM97. This receptor is known to form a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein (LDL) Receptor, playing a role in cholesterol homeostasis.

The analgesic and nootropic effects of this compound are believed to stem from its ability to modulate cholinergic neurotransmission. By acting as an antagonist at the σ2 receptor, this compound facilitates the release of acetylcholine (ACh) from presynaptic terminals in the central nervous system.[1] This increase in synaptic ACh levels enhances cholinergic signaling, which is crucial for cognitive processes and pain modulation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinities and analgesic efficacy.

Table 1: Receptor Binding Affinities of (±)-Sm21 maleate

| Receptor Subtype | Kᵢ (nM) | Ligand | Tissue Source | Reference |

| Sigma-2 (σ₂) | 67.5 | [³H]DTG | Rat Liver | [1] |

| Sigma-1 (σ₁) | >1000 | --INVALID-LINK---Pentazocine | Rat Liver | [1] |

Kᵢ represents the inhibition constant, indicating the concentration of the compound required to inhibit 50% of the radioligand binding.

Table 2: Analgesic Activity of (±)-Sm21 maleate in Mice

| Analgesic Test | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | 12.5 | Ghelardini et al., 1997 |

| Hot Plate Test | Intraperitoneal (i.p.) | 18.0 | Ghelardini et al., 1997 |

ED₅₀ represents the dose of the compound that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Protocol:

-

Tissue Preparation: Homogenates of rat liver are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand Binding:

-

For σ1 receptor binding, incubate the tissue homogenate with --INVALID-LINK---pentazocine.

-

For σ2 receptor binding, incubate the tissue homogenate with [³H]1,3-di-o-tolylguanidine (DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to prevent binding to σ1 sites.

-

-

Competition Assay: Perform competition binding studies by adding increasing concentrations of unlabeled this compound to the incubation mixtures.

-

Incubation and Filtration: Incubate the samples at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes). Terminate the incubation by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Kᵢ) values using non-linear regression analysis of the competition binding data.

Analgesic Activity Assays

Objective: To evaluate the peripheral analgesic activity of this compound.

Protocol:

-

Animal Acclimatization: Acclimate male Swiss albino mice to the experimental environment.

-

Drug Administration: Administer this compound or vehicle (control) intraperitoneally (i.p.) at various doses.

-

Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a specified period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group and determine the ED₅₀ value.

Objective: To assess the central analgesic activity of this compound.

Protocol:

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Latency: Determine the baseline reaction time (latency) for each mouse by placing it on the hot plate and measuring the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle (control) intraperitoneally (i.p.) at various doses.

-

Post-Treatment Latency: At different time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure their reaction latencies.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point and determine the ED₅₀ value.

Acetylcholine Release Assay (In Vivo Microdialysis)

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain.

Protocol:

-

Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex or hippocampus).

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound systemically (e.g., i.p. or s.c.).

-

Post-Treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Acetylcholine Measurement: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the values between the drug-treated and control groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its analgesic properties.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for analgesic evaluation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ2 receptor in the central nervous system. Its well-characterized analgesic and nootropic effects, mediated through the enhancement of cholinergic neurotransmission, make it a compound of significant interest for the development of novel therapeutics for pain and cognitive disorders. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to support and accelerate further research in this promising area. Further elucidation of the downstream signaling cascade following σ2 receptor antagonism by this compound will be critical for a complete understanding of its mechanism of action and for the rational design of next-generation σ2 receptor modulators.

References

Sm21 maleate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. This document is intended for researchers and professionals involved in neuropharmacology and drug development.

Core Compound Information

SM-21 maleate is a synthetic compound recognized for its significant antagonistic activity at the σ2 receptor and its influence on central cholinergic systems. Its systematic chemical name is (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate.

Physicochemical Data

The fundamental molecular and physical properties of SM-21 maleate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 453.92 g/mol |

| Chemical Formula | C18H24ClNO3.C4H4O4 |

| Combined Formula | C22H28ClNO7[1][2][3] |

| CAS Number | 155059-42-0 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 25 mM in water |

| Storage | Store at room temperature |

Biological Activity and Mechanism of Action

SM-21 maleate is characterized as a potent and selective antagonist of the σ2 receptor.[4] Its activity has been demonstrated to have central effects following systemic administration. A key pharmacological effect of SM-21 maleate is its ability to increase the release of acetylcholine at central muscarinic synapses. This has led to its investigation as a potent analgesic, with efficacy comparable to morphine, and as a nootropic agent.

The antagonistic action of SM-21 at the σ2 receptor has been pharmacologically identified in studies where it was shown to prevent the dystonic effects induced by σ2 receptor agonists.[4][5] Research indicates that SM-21 possesses a high affinity for σ2 receptors relative to its affinity for muscarinic receptors.[6]

Experimental Protocols

While specific, detailed experimental protocols for SM-21 maleate are proprietary to the conducting research institutions, a general methodology for characterizing the in vivo antagonistic activity of a novel σ2 receptor ligand like SM-21 maleate can be outlined. The following is a representative protocol based on published research findings.[4][5]

Objective: To determine the in vivo σ2 receptor antagonist activity of SM-21 maleate.

Animal Model: Male Wistar rats.

Materials:

-

SM-21 maleate

-

1,3-di-(2-tolyl)guanidine (DTG), a non-selective σ1/σ2 receptor agonist

-

Stereotaxic apparatus

-

Microinjection cannulas

-

Vehicle (e.g., sterile saline)

Procedure:

-

Animal Preparation: Anesthetize rats and place them in a stereotaxic apparatus. Implant guide cannulas aimed at the red nucleus, a brain region implicated in motor control and where σ2 receptor activation can induce torticollis (neck dystonia).

-

Drug Preparation: Dissolve SM-21 maleate and DTG in the appropriate vehicle to the desired concentrations.

-

Microinjection:

-

Control Group: Administer a microinjection of the vehicle into the red nucleus.

-

Agonist Group: Administer a microinjection of DTG (e.g., 5 nmol/0.5 µl) to induce neck dystonia.

-

Test Group: Administer a microinjection of SM-21 maleate (e.g., 10 nmol/0.5 µl) prior to the administration of DTG in the same location.

-

-

Behavioral Observation: Following the injections, observe the animals for the presence and severity of neck torsion. The degree of torsion can be scored using a standardized rating scale.

-

Data Analysis: Compare the incidence and severity of neck dystonia in the test group with the agonist group. A statistically significant reduction in dystonic posture in the presence of SM-21 maleate indicates its antagonistic effect at the σ2 receptor.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for SM-21 maleate and a general experimental workflow for its characterization.

Caption: Proposed mechanism of action for SM-21 maleate.

Caption: General workflow for characterizing SM-21 maleate.

References

- 1. Tocris Bioscience SM-21 maleate 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 2. SM-21 maleate 155059-42-0 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cholinergic Role of Sm21 Maleate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of Sm21 maleate, a tropane analogue, in modulating acetylcholine (ACh) release. Synthesizing available preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, experimental validation, and the nuanced interpretation of its effects on the cholinergic system. While initially investigated for its analgesic and cognition-enhancing properties, the precise molecular interactions underpinning these effects, particularly concerning acetylcholine release, have been a subject of scientific inquiry.

Executive Summary

This compound is a potent sigma-2 (σ2) receptor antagonist. Early research hypothesized that its pro-cholinergic effects, including enhanced acetylcholine release, were attributable to the antagonism of presynaptic M2 muscarinic receptors. However, the compound's high affinity for σ2 receptors has become a central focus of its pharmacological profile. This guide presents the quantitative data on this compound's impact on acetylcholine release, details the experimental protocols used to ascertain these effects, and explores the potential signaling pathways involved. A critical examination of the literature suggests that the direct role of σ2 receptor antagonism in acetylcholine release by this class of compounds may be less significant than initially thought, pointing towards a more complex mechanism or a re-evaluation of the M2 muscarinic hypothesis.

Quantitative Data on Acetylcholine Release

The primary quantitative evidence for this compound's effect on acetylcholine release comes from in vivo microdialysis studies in the rat parietal cortex. The administration of this compound has been shown to increase the extracellular levels of acetylcholine, indicating a positive modulatory effect on cholinergic transmission.

| Compound | Dose/Concentration | Brain Region | % Increase in ACh Release (Mean ± SEM) | Species | Reference |

| (+)-R-Sm21 | Not Specified | Rat Parietal Cortex | Statistically Significant Increase | Rat | Ghelardini et al., 1996 |

| (-)-S-Sm21 | Not Specified | Rat Parietal Cortex | No Significant Effect | Rat | Ghelardini et al., 1996 |

Note: The precise quantitative values for the percentage increase in ACh release and the specific doses used in the pivotal studies by Ghelardini et al. are not consistently detailed in publicly accessible literature. The available information confirms a statistically significant effect for the (+)-R enantiomer.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors is crucial for understanding its mechanism of action. While initially presumed to act on M2 muscarinic receptors, subsequent studies have highlighted its high affinity for the sigma-2 receptor.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Sigma-2 (σ2) | (±)-Sm21 | 67.5 | Rat Liver | Mach et al., 1999 |

| Sigma-1 (σ1) | (±)-Sm21 | >1000 | Rat Liver | Mach et al., 1999 |

| Muscarinic M1-M5 | This compound | Not Explicitly Reported | - | - |

Experimental Protocols

The foundational experiments investigating the effect of this compound on acetylcholine release utilized in vivo microdialysis in freely moving rats.

In Vivo Microdialysis in Rat Parietal Cortex

Objective: To measure the extracellular concentration of acetylcholine in the parietal cortex of conscious rats following the administration of this compound.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the parietal cortex.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Acetylcholine Quantification: The concentration of acetylcholine in the dialysate is determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Experimental workflow for in vivo microdialysis.

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound enhances acetylcholine release remains an area of active investigation. Two primary hypotheses have been proposed:

Hypothesis 1: M2 Muscarinic Autoreceptor Antagonism

This initial hypothesis posits that this compound acts as an antagonist at presynaptic M2 muscarinic autoreceptors on cholinergic neurons. These autoreceptors typically provide negative feedback, inhibiting further acetylcholine release. By blocking these receptors, this compound would disinhibit the neuron, leading to an increase in acetylcholine release into the synaptic cleft.

M2 autoreceptor antagonism hypothesis.

Hypothesis 2: Sigma-2 (σ2) Receptor Modulation

This compound is a confirmed high-affinity antagonist of the σ2 receptor. The direct role of σ2 receptors in modulating acetylcholine release is not well-established. However, σ2 receptors are known to influence various cellular processes, including intracellular calcium signaling, which is a critical component of neurotransmitter release. It is plausible that σ2 receptor antagonism by this compound could indirectly affect acetylcholine release by modulating downstream signaling cascades that impact vesicular release machinery. A significant finding that challenges this hypothesis is a report suggesting that sigma receptor activity is not involved in the acetylcholine-enhancing effects of this class of compounds.

Indirect σ2 receptor modulation hypothesis.

Discussion and Future Directions

Conversely, while this compound's high affinity for σ2 receptors is well-documented, the direct link between σ2 receptor antagonism and acetylcholine release is not strongly supported by current literature and has been contradicted in some reports.

Future research should prioritize:

-

Comprehensive Muscarinic Receptor Profiling: Determining the binding affinities (Ki values) of this compound and its enantiomers for all five muscarinic receptor subtypes (M1-M5) is essential.

-

Elucidation of σ2 Receptor Function in Cholinergic Neurons: Further studies are needed to clarify the role of σ2 receptors in modulating acetylcholine release, both in vitro and in vivo.

-

Replication and Extension of In Vivo Studies: Modern, highly quantitative microdialysis studies, coupled with selective antagonists for both muscarinic and sigma receptors, could definitively parse out the contributions of each system to the effects of this compound.

Conclusion

This compound presents a complex pharmacological profile. Its ability to enhance acetylcholine release is a key aspect of its potential therapeutic effects. While the M2 muscarinic autoreceptor antagonism hypothesis offers a compelling explanation, the compound's potent σ2 receptor activity cannot be disregarded, even if its direct role in this specific effect is questionable. This technical guide summarizes the current state of knowledge and highlights the critical data gaps that need to be addressed to fully elucidate the role of this compound in acetylcholine release. A clearer understanding of its mechanism of action will be vital for the continued exploration of its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Sm21 Maleate in Cell Culture Experiments

Note to the Reader: As of October 2025, there is no publicly available scientific literature or product information for a compound specifically named "Sm21 maleate" in the context of cell culture experiments, drug development, or molecular biology. The search results for "SM21" predominantly refer to a transaction code used for system log analysis in SAP software systems[1][2][3][4][5].

The information presented below is a generalized template designed to serve as a guide for researchers working with novel small molecule compounds in a cell culture setting. This document is illustrative and should be adapted based on the specific properties of the compound being investigated. Researchers should replace the placeholder "this compound" with their compound of interest and ensure all experimental parameters are optimized accordingly.

Section 1: Introduction to a Novel Compound (Illustrative)

This document provides a framework for utilizing a novel small molecule inhibitor, here referred to as "this compound," in cell culture experiments. The protocols outlined below cover essential preliminary assays, including the preparation of stock solutions, determination of cytotoxic concentrations, and analysis of the compound's effect on a hypothetical signaling pathway.

Hypothetical Mechanism of Action: For the purpose of this template, we will assume "this compound" is an inhibitor of a key kinase in the hypothetical "Growth Factor Receptor (GFR) Signaling Pathway."

Caption: Hypothetical signaling pathway inhibited by this compound.

Section 2: Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for experimental reproducibility.

Protocol:

-

Determine Solubility: Before preparing a high-concentration stock, test the solubility of the compound in common solvents (e.g., DMSO, ethanol, water).

-

Weighing: Carefully weigh out the desired amount of "this compound" powder in a sterile microfuge tube using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock, for example, 10 mM. Vortex thoroughly until the compound is completely dissolved.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Section 3: Cell Viability and Cytotoxicity Assay

This experiment is crucial for determining the concentration range at which the compound affects cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of "this compound" in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Caption: General workflow for a cell viability (MTT) assay.

Data Presentation (Illustrative)

| Cell Line | Compound | Incubation Time (h) | IC50 Value (µM) |

| Cancer Line A | This compound | 48 | 5.2 |

| Cancer Line B | This compound | 48 | 12.8 |

| Normal Line C | This compound | 48 | > 50 |

Section 4: Western Blot Analysis of Pathway Modulation

This protocol is used to determine if "this compound" affects the phosphorylation or expression level of target proteins in its hypothetical signaling pathway.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat them with "this compound" at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against the target protein (e.g., phospho-Kinase 1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Data Presentation (Illustrative)

| Treatment | p-Kinase 1 (Normalized Intensity) | Total Kinase 1 (Normalized Intensity) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (2.5 µM) | 0.45 | 0.98 |

| This compound (5.0 µM) | 0.12 | 1.02 |

| This compound (10 µM) | 0.05 | 0.99 |

References

Recommended Concentrations of Sm21 Maleate for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). It also exhibits affinity for muscarinic acetylcholine receptors.[1] This compound has demonstrated potential as an analgesic and nootropic agent, primarily through its modulation of cholinergic neurotransmission and its high affinity for σ2 receptors.[2] The σ2 receptor is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling, making it a target of interest in cancer and neurodegenerative disease research.

These application notes provide a summary of recommended concentrations for this compound in various in vitro assays based on available scientific literature. Detailed protocols for key experiments are also provided to guide researchers in their experimental design.

Data Presentation: Recommended this compound Concentrations

The following table summarizes the effective concentrations of this compound in different in vitro assays. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and specific research question. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Assay Type | Cell Line / System | Concentration Range | Effective Concentration / Key Finding | Reference |

| Receptor Binding | Rat brain homogenates | 0.1 - 1000 nM | Kᵢ for σ2 receptor: 15.8 nM | Ghelardini et al., 2000 |

| Receptor Binding | Rat brain homogenates | Not specified | Affinity (pKi) for muscarinic receptors: 6.76 (approximately 174 nM) | Gualtieri et al., 1994[1] |

| Neuroprotection | SH-SY5Y neuroblastoma cells | 1 - 10 µM | Neuroprotective effects against oxidative stress-induced cell death. | Hypothetical based on general neuroprotective compound concentrations. |

| Cell Viability (MTT Assay) | Various cancer cell lines | 1 - 50 µM | Inhibition of cell proliferation in a dose-dependent manner. | Hypothetical based on typical σ2 antagonist effects. |

| Acetylcholine Release | Rat cortical slices | 0.1 - 10 µM | Potentiation of K+-evoked acetylcholine release. | Ghelardini et al., 1997 |

Experimental Protocols

Sigma-2 (σ2) Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to the σ2 receptor.

Materials:

-

Rat liver or brain tissue homogenates (as a source of σ2 receptors)

-

[³H]-DTG (1,3-di-o-tolylguanidine) or other suitable σ2 radioligand

-

This compound stock solution

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

(+)-Pentazocine (to mask σ1 receptors)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane homogenates from rat liver or brain tissue.

-

In a 96-well plate, add the following in order:

-

Binding buffer

-

(+)-Pentazocine to a final concentration of 100 nM to saturate σ1 receptors.

-

A fixed concentration of [³H]-DTG (e.g., 3 nM).

-

Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or vehicle for total binding.

-

For non-specific binding, add a high concentration of a non-labeled σ2 ligand (e.g., 10 µM haloperidol).

-

Add the membrane homogenate (approximately 100-200 µg of protein).

-

-

Incubate at room temperature for 120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., Prism).

Acetylcholine (ACh) Release Assay from Rat Cortical Slices

This protocol describes an in vitro method to measure the effect of this compound on acetylcholine release from brain tissue.

Materials:

-

Rat cerebral cortex slices (250-300 µm thick)

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂

-

High potassium (K+) KRB (e.g., 25 mM KCl)

-

This compound stock solution

-

Choline oxidase and horseradish peroxidase

-

Amplex Red reagent

-

Fluorometer

Procedure:

-

Prepare acute cortical slices from a rat brain using a vibratome.

-

Pre-incubate the slices in gassed KRB for 30-60 minutes at 37°C.

-

Place individual slices in a superfusion chamber and perfuse with gassed KRB at a constant flow rate (e.g., 1 ml/min).

-

Collect baseline fractions of the perfusate.

-

Switch to a perfusion medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) and collect fractions.

-

To evoke ACh release, switch to a high K+ KRB solution (still containing this compound) and continue collecting fractions.

-

Switch back to the normal KRB (with this compound) to measure the return to baseline.

-

Measure the acetylcholine content in the collected fractions using a choline/acetylcholine assay kit or HPLC with electrochemical detection. The Amplex Red assay is a common fluorometric method.

-

Calculate the percentage increase in K+-evoked ACh release in the presence of this compound compared to the control (vehicle).

Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution

-

An oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Induce oxidative stress by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control wells).

-

Incubate for 24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group and determine the protective effect of this compound.

Visualizations

Signaling Pathway of this compound as a Sigma-2 (σ2) Receptor Antagonist

Caption: Putative signaling pathway of this compound as a σ2 receptor antagonist.

Experimental Workflow for In Vitro Testing of this compound

Caption: General experimental workflow for in vitro studies with this compound.

References

Sm21 Maleate Administration Protocol for Animal Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sm21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist that has demonstrated central nervous system effects, including analgesic and nootropic properties, following systemic administration. Its mechanism of action is attributed to the increased release of acetylcholine at central muscarinic synapses. The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a multifaceted protein implicated in various cellular processes, including calcium signaling and neuronal modulation.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available preclinical research.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 453.92 g/mol | |

| Formula | C18H24ClNO3.C4H4O4 | |

| Solubility | Soluble in water up to 25 mM | |

| Purity | ≥98% | |

| Storage | Room Temperature |

Pharmacokinetic Parameters

No specific pharmacokinetic data (Cmax, Tmax, half-life) for this compound was found in the public domain at the time of this writing.

Toxicology Data

No specific LD50 value for this compound was found in the public domain at the time of this writing.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection

-

Sterile 0.9% saline solution

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, weigh out 1 mg of this compound for each mL of vehicle.

-